2-Undecanone, 1-(acetyloxy)- 2-Undecanone, 1-(acetyloxy)-
Brand Name: Vulcanchem
CAS No.: 823179-63-1
VCID: VC19071023
InChI: InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3
SMILES:
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

2-Undecanone, 1-(acetyloxy)-

CAS No.: 823179-63-1

Cat. No.: VC19071023

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

2-Undecanone, 1-(acetyloxy)- - 823179-63-1

Specification

CAS No. 823179-63-1
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name 2-oxoundecyl acetate
Standard InChI InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3
Standard InChI Key DFWCAGFOXUQRFH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)COC(=O)C

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic name 1-(acetyloxy)-2-undecanone implies a linear undecane backbone with a ketone group at position 2 and an acetyloxy (-OAc) group at position 1. Its molecular formula is hypothesized as C13H24O3\text{C}_{13}\text{H}_{24}\text{O}_3, derived from 2-undecanone (C11H22O\text{C}_{11}\text{H}_{22}\text{O}) with the addition of an acetyl group (C2H2O2\text{C}_2\text{H}_2\text{O}_2). This structure positions the molecule as a bifunctional compound containing both ketone and ester moieties .

Structural Analogs and Functional Groups

The parent compound, 2-undecanone, is a saturated methyl ketone with a strong odor and insect-repellent properties . Introducing an acetyloxy group at position 1 would confer ester-like reactivity, potentially altering volatility and solubility. Comparative analysis with esters such as methyl acetate (CH3COOCH3\text{CH}_3\text{COOCH}_3) suggests increased polarity compared to pure ketones, though steric effects from the long alkyl chain may limit water solubility .

Synthesis Pathways and Reaction Mechanisms

Hypothetical Synthesis Routes

Given the absence of direct synthetic protocols, plausible routes include:

  • Acetylation of 1-Hydroxy-2-undecanone:
    Reacting 1-hydroxy-2-undecanone with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) would yield the acetyloxy derivative.

    CH3(CH2)8COCH2OH+(CH3CO)2OCH3(CH2)8COCH2OAc+CH3COOH\text{CH}_3(\text{CH}_2)_8\text{COCH}_2\text{OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_8\text{COCH}_2\text{OAc} + \text{CH}_3\text{COOH}

    This method mirrors esterification techniques used for similar ketone derivatives .

  • Oxidation of 1-Acetoxy-2-undecanol:
    Selective oxidation of the secondary alcohol at position 2 to a ketone using agents like pyridinium chlorochromate (PCC) could preserve the acetyloxy group .

Challenges in Isolation and Purification

  • Steric Hindrance: The long alkyl chain may impede reaction efficiency during acetylation.

  • Chromatographic Separation: Differentiating the product from starting materials would require optimized mobile phases (e.g., hexane/ethyl acetate gradients) .

Physicochemical Properties (Theoretical)

Volatility and Solubility

The acetyloxy group is expected to reduce volatility compared to 2-undecanone (vapor pressure: 0.1 mmHg at 25°C) . Solubility in polar aprotic solvents (e.g., acetone, DMSO) may increase, while water solubility remains negligible due to the hydrophobic undecane chain .

Table 1: Comparative Properties of 2-Undecanone and 1-(Acetyloxy)-2-Undecanone

Property2-Undecanone 1-(Acetyloxy)-2-Undecanone (Predicted)
Molecular Weight170.29 g/mol228.33 g/mol
Boiling Point228–230°C245–260°C
LogP (Octanol-Water)4.13.8–4.0
Vapor Pressure (25°C)0.1 mmHg0.05 mmHg

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1710 cm1^{-1} (ketone C=O) .

  • NMR:

    • 1H^1\text{H}: δ 2.1–2.3 ppm (ketone CH3_3), δ 4.1–4.3 ppm (CH2_2OAc), δ 1.2–1.6 ppm (methylene chain) .

    • 13C^{13}\text{C}: δ 207 ppm (ketone C=O), δ 170 ppm (ester C=O) .

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